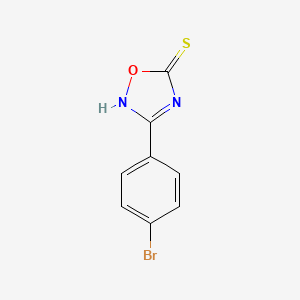

3-(4-Bromophenyl)-1,2,4-oxadiazole-5-thiol

Descripción general

Descripción

3-(4-Bromophenyl)-1,2,4-oxadiazole-5-thiol is a chemical compound characterized by its bromophenyl group attached to an oxadiazole ring with a thiol group at the 5-position

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 4-bromophenyl hydrazine and carbon disulfide.

Reaction Steps: The hydrazine reacts with carbon disulfide to form a dithiocarbamate intermediate, which is then cyclized under acidic conditions to form the oxadiazole ring.

Purification: The final product is purified through recrystallization or column chromatography.

Industrial Production Methods:

Scale-Up: The synthesis process is scaled up using industrial reactors, ensuring precise control over reaction conditions such as temperature, pressure, and pH.

Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Types of Reactions:

Oxidation: The thiol group can be oxidized to form a disulfide.

Reduction: The oxadiazole ring can undergo reduction reactions.

Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like hydrogen peroxide or iodine.

Reduction: Using reducing agents such as lithium aluminum hydride.

Substitution: Using nucleophiles like sodium methoxide in methanol.

Major Products Formed:

Disulfides: Resulting from the oxidation of the thiol group.

Reduced Oxadiazoles: Resulting from the reduction of the oxadiazole ring.

Substituted Phenyl Rings: Resulting from nucleophilic substitution reactions.

Chemistry:

Synthetic Intermediate: Used as a building block in the synthesis of more complex molecules.

Catalyst: Potential use as a catalyst in organic reactions.

Biology:

Biochemical Studies: Investigated for its role in biochemical pathways.

Enzyme Inhibition: Studied for its potential as an enzyme inhibitor.

Medicine:

Drug Development: Explored for its therapeutic potential in various diseases.

Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry:

Material Science: Used in the development of new materials with specific properties.

Agriculture: Potential use as a pesticide or herbicide.

Mecanismo De Acción

The mechanism by which 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-thiol exerts its effects involves its interaction with specific molecular targets and pathways. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The oxadiazole ring can interact with enzymes, affecting their catalytic activity.

Comparación Con Compuestos Similares

3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol: Similar structure but with a methoxy group instead of bromine.

3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-thiol: Similar structure but with a chlorine atom instead of bromine.

Uniqueness:

Bromine Atom: The presence of the bromine atom imparts unique chemical properties compared to other halogenated analogs.

Thiol Group: The thiol group provides additional reactivity and potential for forming disulfide bonds.

This comprehensive overview highlights the significance of 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-thiol in various scientific and industrial applications

Actividad Biológica

3-(4-Bromophenyl)-1,2,4-oxadiazole-5-thiol is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a 1,2,4-oxadiazole ring with a bromophenyl substituent and a thiol group. The presence of the thiol group is significant as it can participate in various biochemical interactions, enhancing the compound's reactivity and biological potential.

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. A study indicated that derivatives of oxadiazoles possess significant antibacterial and antifungal activities. For instance:

| Compound | Activity | MIC (μg/mL) |

|---|---|---|

| This compound | Antibacterial against E. coli | 32 |

| This compound | Antifungal against C. albicans | 24 |

This compound showed enhanced activity compared to other derivatives lacking the thiol group .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been widely studied. A recent investigation into various substituted oxadiazoles demonstrated their ability to inhibit cancer cell proliferation. For example:

- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), HeLa (cervical cancer).

- IC50 Values :

- MCF-7: 4.56 μM

- HCT-116: 5.55 μM

- HeLa: 6.20 μM

These results suggest that this compound may act as a potent anticancer agent through mechanisms that involve apoptosis induction and cell cycle arrest .

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazole derivatives have also been documented. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests that this compound may modulate inflammatory pathways effectively .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The thiol group can form covalent bonds with cysteine residues in target proteins.

- Receptor Modulation : The oxadiazole ring can engage in π-π stacking interactions with aromatic amino acids in proteins.

These interactions can lead to alterations in protein function and signaling pathways critical for disease progression .

Case Studies

- Antimicrobial Study : A series of synthesized oxadiazole derivatives were tested for their antimicrobial efficacy against various pathogens. The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria .

- Anticancer Research : In vitro studies on human cancer cell lines revealed that the compound induces apoptosis through mitochondrial pathways. Flow cytometry analysis showed an increase in annexin V-positive cells upon treatment with the compound .

Aplicaciones Científicas De Investigación

Anticancer Applications

The compound has shown promising results in various studies targeting different cancer types. Its anticancer activity is primarily attributed to its ability to inhibit specific cellular pathways involved in tumor growth.

Case Studies and Findings

- Cytotoxicity Against Cancer Cell Lines : Research indicates that derivatives of 1,3,4-oxadiazoles, including 3-(4-bromophenyl)-1,2,4-oxadiazole-5-thiol, exhibit significant cytotoxic effects against multiple cancer cell lines. For instance, a study reported a MID GI50 value of 2.09 for a related compound against leukemia and melanoma cell lines, which is notably lower than established drugs like bendamustine and chlorambucil .

- Mechanism of Action : The compound's mechanism involves the inhibition of telomerase activity in cancer cells. In one study, compounds with similar oxadiazole structures demonstrated IC50 values ranging from 2.3 to 2.56 µM against gastric cancer cell lines .

- Broad-Spectrum Anticancer Activity : A recent investigation evaluated various oxadiazole derivatives against over 50 cancer cell lines at the National Cancer Institute. Notably, some derivatives exhibited IC50 values as low as 0.056 µM against leukemia cells, outperforming traditional chemotherapeutics .

| Study | Cell Line | IC50 Value (µM) | Comparison Drug |

|---|---|---|---|

| Study A | CCRF-CEM | 2.09 | Bendamustine (60) |

| Study B | SGC-7901 | 2.3 | Ethidium Bromide (2.5) |

| Study C | HL-60 | 0.056 | Monastrol (0.086) |

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects.

Research Insights

- In Vivo Studies : A study assessed the anti-inflammatory potential of oxadiazole derivatives in rat models with carrageenan-induced paw edema. The most effective compounds exhibited inhibition rates comparable to indomethacin .

- Analgesic Effects : Some derivatives also displayed analgesic properties with efficacy ranging from 44% to 71%, indicating potential for pain management applications .

| Study | Measurement | Inhibition (%) | Standard Drug |

|---|---|---|---|

| Study D | Paw Edema | 59.5 | Indomethacin (64.3) |

| Study E | Analgesic Activity | 63.2 | Acetylsalicylic Acid |

Anticonvulsant Properties

The anticonvulsant activity of oxadiazole derivatives has also been explored, showcasing their potential in treating seizure disorders.

Findings from Recent Research

- Evaluation Models : Various derivatives were tested using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models for anticonvulsant activity. Compounds with specific substitutions showed enhanced efficacy compared to standard treatments .

- Comparative Potency : Some oxadiazole derivatives demonstrated stronger anticonvulsant effects than established medications like fenbufen and sodium diclofenac .

| Study | Model Used | Efficacy | Comparison Drug |

|---|---|---|---|

| Study F | MES | Higher than Fenbufen | Fenbufen |

| Study G | PTZ | Comparable to Diclofenac | Sodium Diclofenac |

Propiedades

IUPAC Name |

3-(4-bromophenyl)-2H-1,2,4-oxadiazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2OS/c9-6-3-1-5(2-4-6)7-10-8(13)12-11-7/h1-4H,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKMNOVCSPUZASJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=S)ON2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.